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Cat. No.: B7764679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Demethoxypiperlotine C is an alkaloid belonging to the piperine family of natural products.

[1][2] These compounds, isolated from various Piper species, are known for their diverse

biological activities. The structural elucidation and characterization of such compounds are

fundamental to drug discovery and development. This guide provides a detailed overview of the

expected spectroscopic data for 4'-Demethoxypiperlotine C, based on the analysis of

structurally related compounds. The methodologies for acquiring this data are also outlined.

The molecular formula for 4'-Demethoxypiperlotine C is C₁₅H₁₉NO₃.[3]

Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for 4'-Demethoxypiperlotine C, the

following data is predicted based on the known spectroscopic characteristics of closely related

analogs like piperine and other cinnamoyl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules.[4][5] For 4'-Demethoxypiperlotine C, the following signals are anticipated:

Table 1: Predicted ¹H NMR Data for 4'-Demethoxypiperlotine C (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.0-7.5 m 5H
Aromatic protons

(phenyl ring)

~ 6.5-7.0 m 2H
Vinylic protons (α,β-

unsaturated system)

~ 3.8 s 6H
Methoxyl protons (-

OCH₃)

~ 3.5-3.7 m 4H

Methylene protons

adjacent to N

(pyrrolidine ring)

~ 1.8-2.0 m 4H
Methylene protons

(pyrrolidine ring)

Table 2: Predicted ¹³C NMR Data for 4'-Demethoxypiperlotine C (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 165 C=O (Amide carbonyl)

~ 140-150 Aromatic C-O and vinylic β-carbon

~ 120-135 Aromatic and vinylic carbons

~ 100-115 Aromatic carbons

~ 55-60 Methoxyl carbons (-OCH₃)

~ 45-50
Methylene carbons adjacent to N (pyrrolidine

ring)

~ 25-30 Methylene carbons (pyrrolidine ring)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.[6][7]

Table 3: Predicted Mass Spectrometry Data for 4'-Demethoxypiperlotine C

m/z Interpretation

261 [M]⁺ (Molecular ion)

230 [M - OCH₃]⁺

190 [M - C₄H₈N]⁺

161 [C₁₀H₉O₂]⁺ (Cinnamoyl fragment)

70 [C₄H₈N]⁺ (Pyrrolidine fragment)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]

Table 4: Predicted IR Absorption Data for 4'-Demethoxypiperlotine C

Wavenumber (cm⁻¹) Intensity Assignment

~ 3010 Medium Aromatic C-H stretch

~ 2920, 2850 Medium Aliphatic C-H stretch

~ 1635 Strong
Amide C=O stretch (Amide I

band)[12]

~ 1600, 1500, 1450 Medium-Strong Aromatic C=C stretch

~ 1250 Strong Aryl-O stretch

~ 1100 Strong C-N stretch

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of natural

products like 4'-Demethoxypiperlotine C.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5

mL of deuterated chloroform (CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Standard pulse sequences are used for one-dimensional spectra. Two-

dimensional experiments like COSY, HSQC, and HMBC can be performed to confirm

structural assignments.

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.[13]

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate

the molecular ion with minimal fragmentation.

Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural

elucidation.[13]

Infrared Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Spectroscopic Analysis

Isolation

Spectroscopic Analysis

Structure Elucidation

Plant Material (e.g., Piper nigrum) Solvent Extraction Chromatography Isolated 4'-Demethoxypiperlotine C

NMR (1H, 13C, 2D)

Mass Spectrometry (MS, MS/MS)

IR Spectroscopy

Data Integration & Analysis Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the isolation and spectroscopic characterization of a natural

product.

This guide provides a foundational understanding of the expected spectroscopic properties of

4'-Demethoxypiperlotine C. Experimental verification is essential to confirm these predictions

and fully characterize this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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